Mpc-3100

Vue d'ensemble

Description

MPC-3100 is an orally bioavailable, synthetic, second-generation small-molecule inhibitor of Hsp90 with significant antitumor activity .

Synthesis Analysis

Molecular docking analyses have been performed to evaluate the cytotoxic effects of MPC-3100 on breast cancer cell lines . The study showed that MPC-3100 specifically binds to the ATP binding pocket of Hsp90 .Molecular Structure Analysis

Molecular docking results indicated that MPC-3100 specifically binds to the ATP binding pocket of Hsp90, exhibiting an estimated free binding energy of -7.9 kcal/mol .Chemical Reactions Analysis

The combined treatment of MPC-3100 and DOX effectively suppressed the chaperone activity of Hsp90 and induced apoptosis in breast cancer cells .Physical And Chemical Properties Analysis

The molecular formula of MPC-3100 is C22H25BrN6O4S, and its molecular weight is 549.44 . It is soluble in DMSO .Applications De Recherche Scientifique

Breast Cancer Treatment

MPC-3100 has been identified as a promising next-generation Hsp90 inhibitor for the treatment of breast cancer . It was chosen due to its excellent pharmacological characteristics, making it a desirable candidate for further research . The compound has shown potential in enhancing the therapeutic efficacy in breast cancer, particularly because human epidermal growth factor receptor 2 (HER2), estrogen receptor (ER), and progesterone receptor (PR) are recognized client proteins of HSP90 .

Combination Therapy

MPC-3100 has been studied in combination with traditional chemotherapeutic agents like doxorubicin (DOX) for its cytotoxic and apoptotic effects on breast cancer cell lines . The combined use of agents targeting different mechanisms in cancer treatment is a strategy aimed at increasing the anticancer activity of current therapies while minimizing their negative side effects .

Inhibitor of HSP90

MPC-3100 is an orally-bioavailable, fully-synthetic inhibitor of the molecular chaperone HSP90 . HSP90 is important for post-translational protein folding, stabilization, and function of so-called client proteins, many of which are necessary for growth and survival of cancer cells .

Antitumor Activity

MPC-3100 has demonstrated antitumor activity against a broad range of tumor types in preclinical studies . It is active against many cancer types in xenograft models including colon, gastric, ovary, prostate, breast, lung and myeloid leukemia .

Phase 1 Clinical Trials

MPC-3100 has been tested in phase 1 clinical trials in subjects with refractory or recurrent cancer . The safety and tolerability of single agent MPC-3100 were assessed in these subjects . The study also aimed to characterize the pharmacokinetic parameters of MPC-3100, assess antitumor activity, and evaluate pharmacodynamic biomarkers .

Treatment of Various Cancer Types

MPC-3100 has been used in the treatment of various types of cancers including colon, prostate, and breast cancers . It has shown potential in treating these cancers, making it a valuable compound in cancer research .

Mécanisme D'action

Target of Action

MPC-3100 is a next-generation inhibitor of the molecular chaperone HSP90 . HSP90 is important for post-translational protein folding, stabilization, and function of so-called client proteins, many of which are necessary for growth and survival of cancer cells . It is a potentially interesting therapeutic target, particularly in breast cancer, because human epidermal growth factor receptor 2 (HER2), estrogen receptor (ER), and progesterone receptor (PR) are recognized client proteins of HSP90 .

Mode of Action

MPC-3100 specifically binds to the ATP binding pocket of Hsp90, exhibiting an estimated free binding energy of -7.9 kcal/mol . This interaction effectively suppresses the chaperone activity of Hsp90 .

Biochemical Pathways

The suppression of Hsp90’s chaperone activity by MPC-3100 affects key molecular pathways involved in apoptosis . The combination of MPC-3100 and other drugs, such as doxorubicin (DOX), has been observed to promote apoptotic cell death in breast cancer cells by targeting Hsp90 and regulating these pathways .

Pharmacokinetics

It is described as an orally bioavailable, fully synthetic inhibitor of hsp90 , suggesting that it can be administered orally and is capable of reaching the bloodstream to exert its effects.

Result of Action

The result of MPC-3100’s action is dose-dependent cytotoxicity, particularly when used in combination with DOX . The combination of these two drugs has been shown to induce apoptosis in breast cancer cells more efficiently than either drug alone .

Action Environment

The effectiveness of mpc-3100 can be influenced by the presence of other drugs, as seen in its synergistic effect with dox

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

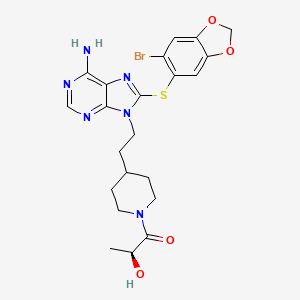

(2S)-1-[4-[2-[6-amino-8-[(6-bromo-1,3-benzodioxol-5-yl)sulfanyl]purin-9-yl]ethyl]piperidin-1-yl]-2-hydroxypropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25BrN6O4S/c1-12(30)21(31)28-5-2-13(3-6-28)4-7-29-20-18(19(24)25-10-26-20)27-22(29)34-17-9-16-15(8-14(17)23)32-11-33-16/h8-10,12-13,30H,2-7,11H2,1H3,(H2,24,25,26)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVBWTNHDKVVFMI-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCC(CC1)CCN2C3=NC=NC(=C3N=C2SC4=C(C=C5C(=C4)OCO5)Br)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N1CCC(CC1)CCN2C3=NC=NC(=C3N=C2SC4=C(C=C5C(=C4)OCO5)Br)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25BrN6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30241969 | |

| Record name | MPC-3100 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30241969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

549.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-1-(4-(2-(6-Amino-8-((6-bromobenzo[d][1,3]dioxol-5-yl)thio)-9H-purin-9-yl)ethyl)piperidin-1-yl)-2-hydroxypropan-1-one | |

CAS RN |

958025-66-6 | |

| Record name | MPC-3100 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0958025666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MPC-3100 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30241969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MPC-3100 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9UMA2EEO9Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((1R,3s,5S)-9-(2-((2-chlorophenyl)amino)-2-oxoethyl)-9-azabicyclo[3.3.1]nonan-3-yl)-3,4,5-trimethoxybenzamide](/img/structure/B609146.png)

![5-[6-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline](/img/structure/B609147.png)

![1-[(5,5-dioxido-4H-thieno[3,2-c]thiochromen-2-yl)carbonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B609148.png)

![N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide](/img/structure/B609151.png)

![N-ethyl-N-(7-methoxy-1-methylpyrazolo[3,4-b]quinolin-3-yl)furan-2-carboxamide](/img/structure/B609153.png)

![1-[4-(4-cyanophenyl)phenyl]-3-[4-(1H-imidazo[4,5-b]pyridin-7-yl)phenyl]urea](/img/structure/B609158.png)

![N-(2-(4-oxo-1-(pyridine-3-ylmethyl)-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)2-naphthamide](/img/structure/B609165.png)

![4-[3-[4-[(R)-(3-fluorophenyl)-hydroxy-pyridin-2-ylmethyl]piperidin-1-yl]propoxy]benzonitrile](/img/structure/B609167.png)